An In-Depth Technical Guide to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
An In-Depth Technical Guide to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, identified by the CAS number 104036-19-3 , is a versatile carbocyclic compound of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyclohexane ring substituted with a hydroxyl group, a methyl group, and an ethyl ester, provides a unique scaffold for the development of novel molecular entities. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its role as a building block in drug discovery and development. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 104036-19-3 | |
| Molecular Formula | C10H18O3 | |
| Molecular Weight | 186.25 g/mol | |
| Purity | Typically ≥97% | |
| InChI Key | RKAZOQNUZMINIU-UHFFFAOYSA-N |
Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be efficiently achieved through the Reformatsky reaction . This classic organozinc-mediated reaction provides a reliable method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde.[2][3][4][5][6] In this case, the reaction involves the treatment of 4-methylcyclohexanone with ethyl bromoacetate in the presence of activated zinc.
Reaction Mechanism
The mechanism of the Reformatsky reaction involves the following key steps:
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Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of ethyl bromoacetate to form an organozinc intermediate, known as a Reformatsky enolate.[4]
-
Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone.
-
Protonation: Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final β-hydroxy ester product, Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Caption: Mechanism of the Reformatsky Reaction for the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials:
-
4-Methylcyclohexanone
-
Ethyl bromoacetate
-
Zinc dust
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Iodine (for activation of zinc)
Instrumentation:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust. A small crystal of iodine can be added to activate the zinc, indicated by the disappearance of the iodine color.
-
Initiation of the Reaction: Add a solution of 4-methylcyclohexanone and a small amount of ethyl bromoacetate in anhydrous diethyl ether or THF to the activated zinc. Gentle heating may be required to initiate the reaction.
-
Addition of Reactants: Once the reaction has started (indicated by a gentle reflux), add the remaining solution of 4-methylcyclohexanone and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Caption: Experimental workflow for the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), the cyclohexane ring protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the quaternary carbon attached to the methyl group, the carbons of the cyclohexane ring, and the carbons of the ethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region.[8][9] |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely show the loss of water, the ethoxy group, and other fragments of the cyclohexane ring. |
Applications in Drug Development
The structural features of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate make it a valuable scaffold for the synthesis of a variety of biologically active molecules. The hydroxyl and ester functionalities serve as handles for further chemical modifications, allowing for the introduction of diverse pharmacophores.
Role as a Versatile Building Block
The cyclohexane core is a common motif in many pharmaceutical agents, providing a rigid framework that can orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The presence of the hydroxyl and methyl groups on the cyclohexane ring of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate allows for the synthesis of stereoisomers, which can be crucial for achieving desired pharmacological activity and reducing off-target effects.
While specific drugs derived directly from Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate are not prominently documented, its structural class is relevant to the synthesis of compounds with potential therapeutic applications. For instance, substituted cyclohexanecarboxylic acid derivatives are explored in the development of various therapeutic agents.
Caption: Logical flow of utilizing Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in a drug discovery program.
Conclusion
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the robust Reformatsky reaction is well-established, and its structural features offer a versatile platform for the generation of diverse molecular architectures. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and potential applications is paramount for leveraging this valuable building block in the quest for novel and effective therapeutics. Further exploration into the derivatization of this compound is likely to yield novel candidates for a range of therapeutic targets.
References
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]
-
PubChem. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Scribd. (2021). Reformatsky Reaction. [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate (C9H16O3). [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]
-
ResearchGate. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]
- Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
YouTube. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. [Link]
-
PubChem. (n.d.). (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate [cymitquimica.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
